cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Overview
Description
Cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a complex organic compound with significant applications in various scientific research fields. The compound’s structure includes a cyclohexyl group, a pyrazolyl moiety, and a biphenyl segment with a fluorine atom, making it an intriguing subject for chemical synthesis and reaction studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone typically involves multi-step organic synthesis. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the biphenyl unit. Finally, the cyclohexyl group is added through a nucleophilic substitution reaction, typically under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, large-scale production might involve the optimization of these steps to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization can be used to purify the final product. Catalytic reactions are often employed to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: Halogenation at the biphenyl segment is possible, resulting in a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogenation catalysts.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.
Major Products Formed:
Oxidation Products: Ketones and alcohols.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated biphenyl derivatives.
Scientific Research Applications
Cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a valuable compound in several domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential interactions with biological molecules, influencing pathways such as enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in drug design for conditions like inflammation and cancer.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The compound’s mechanism of action varies based on its application:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: Interaction with cellular signaling pathways, potentially modulating processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Compared to other compounds in its class, cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone stands out due to its unique structure combining a cyclohexyl group, a fluorinated biphenyl moiety, and a pyrazole ring.
Similar Compounds: Pyrazolyl derivatives, fluorinated biphenyls, and cyclohexyl-containing molecules.
Uniqueness: Its unique combination of functional groups allows for a diverse range of chemical reactions and applications, setting it apart from more common analogues.
Properties
IUPAC Name |
cyclohexyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c1-17(23-14-15-27(26-23)24(28)19-10-6-3-7-11-19)29-20-12-13-21(22(25)16-20)18-8-4-2-5-9-18/h2,4-5,8-9,12-17,19H,3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLHSTCGOUODJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2CCCCC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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